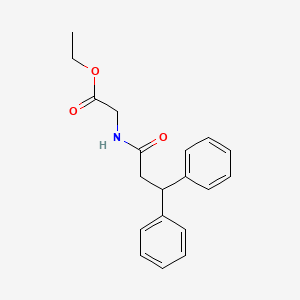
ethyl N-(3,3-diphenylpropanoyl)glycinate
描述
Ethyl N-(3,3-diphenylpropanoyl)glycinate is an organic compound with the molecular formula C19H21NO3 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the carboxyl group is bonded to a 3,3-diphenylpropanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3,3-diphenylpropanoyl)glycinate typically involves the esterification of glycine with ethanol in the presence of an acid catalyst, followed by the acylation of the resulting ethyl glycinate with 3,3-diphenylpropanoyl chloride. The reaction conditions often include:
Esterification: Glycine is reacted with ethanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions.
Acylation: The ethyl glycinate is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Ethyl N-(3,3-diphenylpropanoyl)glycinate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group in the 3,3-diphenylpropanoyl moiety can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a catalyst.
Major Products
Hydrolysis: Yields 3,3-diphenylpropanoic acid and ethanol.
Reduction: Produces 3,3-diphenylpropan-1-ol.
Substitution: Results in the formation of various substituted glycinate derivatives depending on the nucleophile used.
科学研究应用
Ethyl N-(3,3-diphenylpropanoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural amino acids.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of ethyl N-(3,3-diphenylpropanoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize glycine derivatives, potentially inhibiting or modulating their activity. The 3,3-diphenylpropanoyl group may also interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Ethyl N-(3,3-diphenylpropanoyl)glycinate can be compared with other similar compounds such as:
Ethyl N-(2,6-dimethylphenyl)glycinate: Similar in structure but with different substituents on the aromatic ring, leading to different chemical and biological properties.
Glycine ethyl ester: Lacks the 3,3-diphenylpropanoyl group, making it less hydrophobic and potentially less active in certain biological contexts.
N-(Boc-aminoethyl)glycinate: Contains a Boc-protected amino group, making it useful in peptide synthesis but with different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the glycine backbone with the bulky and hydrophobic 3,3-diphenylpropanoyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-(3,3-diphenylpropanoylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)14-20-18(21)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRIPCJNOEIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


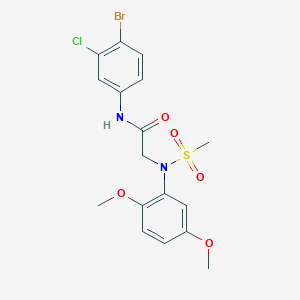
![3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4734073.png)
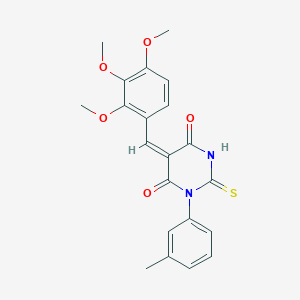

![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)
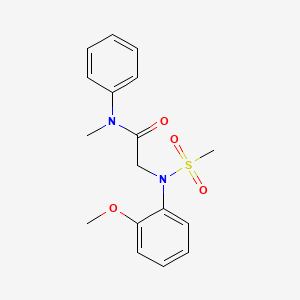
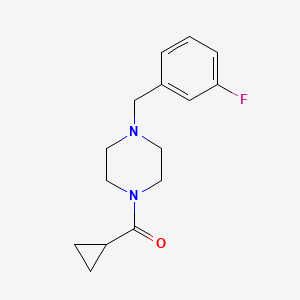
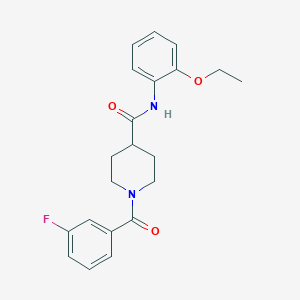
![(5E)-5-[(4-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4734121.png)
![[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B4734125.png)
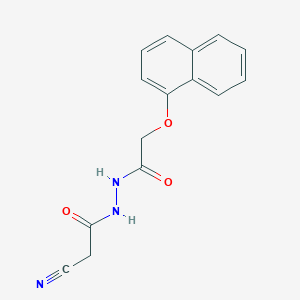
![2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide](/img/structure/B4734148.png)

![N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4734161.png)
